5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrazolopyrimidine core, and multiple trifluoromethyl groups
Preparation Methods
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolopyrimidine core and the introduction of trifluoromethyl groups. Common synthetic routes include:
Formation of the Pyrazolopyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Trifluoromethyl Groups: Radical trifluoromethylation is a common method used to introduce trifluoromethyl groups into the molecule.
Final Assembly:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes.
Chemical Reactions Analysis
5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Compared to other similar compounds, 5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 3-(1,3-benzodioxol-5-yl)-2-(3-(trifluoromethyl)phenyl)acrylonitrile
- N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
- 1-(1,3-benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C23H14F6N4O4 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H14F6N4O4/c1-32(13-3-5-14(6-4-13)37-23(27,28)29)21(34)16-10-20-30-15(9-19(22(24,25)26)33(20)31-16)12-2-7-17-18(8-12)36-11-35-17/h2-10H,11H2,1H3 |
InChI Key |
LEPXGQOJANCCPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC5=C(C=C4)OCO5)C(F)(F)F |
Origin of Product |
United States |
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